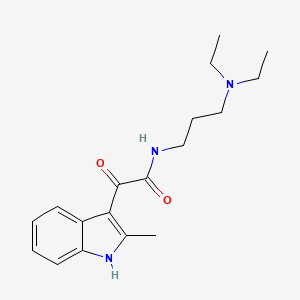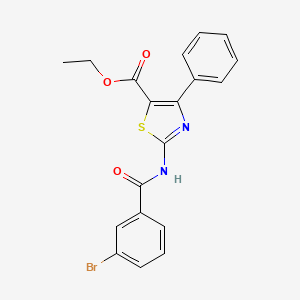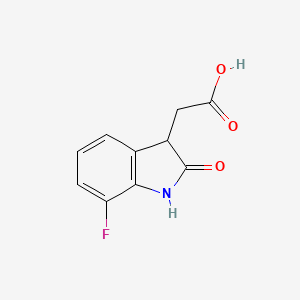
2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzylpiperazine, which is a class of compounds often used in the synthesis of pharmaceuticals . It also contains a pyrimidine ring, which is a common structure in many biological compounds .
Molecular Structure Analysis
The compound contains several functional groups, including a benzylpiperazine, a dimethoxyphenyl group, and a nitropyrimidine group. These groups could potentially influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive .Aplicaciones Científicas De Investigación
Drug Discovery and Development
Compounds containing the 2,4-diamino- and 2,4,6-triaminopyrimidine scaffold have shown promise in drug discovery, particularly as ligands for histamine receptors. Structure-activity relationship (SAR) studies have led to the identification of compounds with high affinity and selectivity for human histamine H3 receptors (hH3Rs), indicating their potential as therapeutic agents for disorders related to histamine function. These studies also extend to the identification of multifunctional agents for the treatment of Alzheimer's disease, showcasing the versatility of the core structure in addressing multiple targets, including anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities (Sadek et al., 2014); (Mohamed et al., 2012).
Molecular Modeling and Drug-likeness Metrics
Initial metric analyses based on target-oriented drug-likeness for compounds with the 2,4-diamino- and 2,4,6-triaminopyrimidine backbone have been conducted to predictively quantify lipophilicity, ligand efficiency, and other parameters critical for the development of potential ligands. This research provides a foundation for the rational design of new compounds with enhanced therapeutic profiles by integrating pharmacophore elements into structural scaffolds with known affinities for particular receptors (Sadek et al., 2014).
Receptor Studies and Pharmacophore Development
The integration of the 2-aminopyrimidine core structure with various pharmacophore elements has led to compounds with high receptor affinity and selectivity, providing valuable insights into the molecular interactions governing receptor-ligand binding. These studies have not only advanced our understanding of receptor pharmacology but also facilitated the development of new therapeutic agents with optimized efficacy and safety profiles (Altenbach et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O4/c1-33-17-8-9-19(34-2)18(14-17)25-22-20(30(31)32)21(24)26-23(27-22)29-12-10-28(11-13-29)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H3,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCYKMJDHCVDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2431432.png)
![6-Ethyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2431433.png)
![(2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride](/img/structure/B2431435.png)
![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431437.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431438.png)
![4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde](/img/structure/B2431440.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2431443.png)



![(E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2431448.png)
